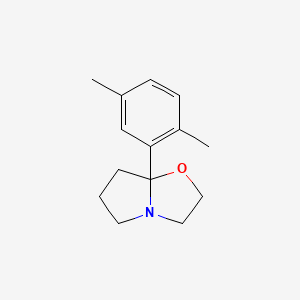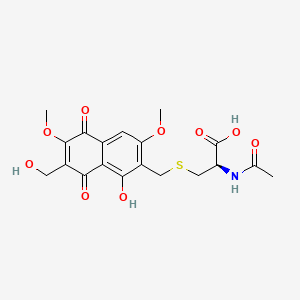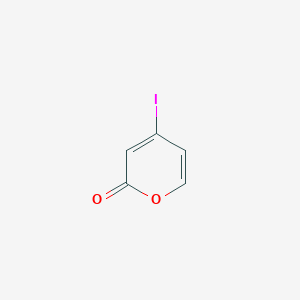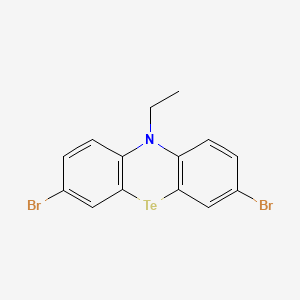
10H-Phenotellurazine, 3,7-dibromo-10-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenotellurazine, 3,7-dibromo-10-ethyl- is a heterocyclic compound containing tellurium It is characterized by the presence of bromine atoms at the 3 and 7 positions and an ethyl group at the 10 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenotellurazine, 3,7-dibromo-10-ethyl- typically involves the bromination of 10-ethyl-10H-phenotellurazine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3 and 7 positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of 10H-Phenotellurazine, 3,7-dibromo-10-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
10H-Phenotellurazine, 3,7-dibromo-10-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms at the 3 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of 10H-Phenotellurazine, 3,7-dibromo-10-ethyl-oxide.
Reduction: Formation of this compoundhydride.
Substitution: Formation of 10H-Phenotellurazine, 3,7-dimethoxy-10-ethyl-.
Applications De Recherche Scientifique
10H-Phenotellurazine, 3,7-dibromo-10-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex tellurium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 10H-Phenotellurazine, 3,7-dibromo-10-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of bromine atoms enhances its reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
10H-Phenothiazine, 3,7-dibromo-10-ethyl-: Similar structure but contains sulfur instead of tellurium.
10H-Phenoxazine, 3,7-dibromo-10-ethyl-: Contains oxygen instead of tellurium.
10H-Phenarsazine, 3,7-dibromo-10-ethyl-: Contains arsenic instead of tellurium
Uniqueness
10H-Phenotellurazine, 3,7-dibromo-10-ethyl- is unique due to the presence of tellurium, which imparts distinct chemical and physical properties. Tellurium-containing compounds often exhibit higher reactivity and stability compared to their sulfur or oxygen analogs, making them valuable in various applications .
Propriétés
Numéro CAS |
98326-29-5 |
|---|---|
Formule moléculaire |
C14H11Br2NTe |
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
3,7-dibromo-10-ethylphenotellurazine |
InChI |
InChI=1S/C14H11Br2NTe/c1-2-17-11-5-3-9(15)7-13(11)18-14-8-10(16)4-6-12(14)17/h3-8H,2H2,1H3 |
Clé InChI |
GJEJOTBFZAANEH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Br)[Te]C3=C1C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


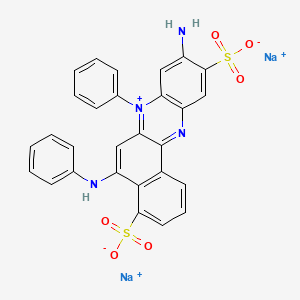
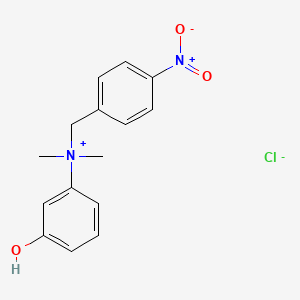
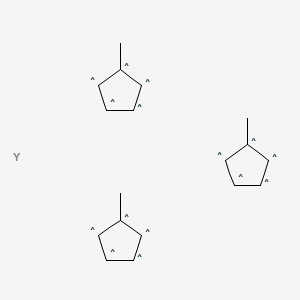

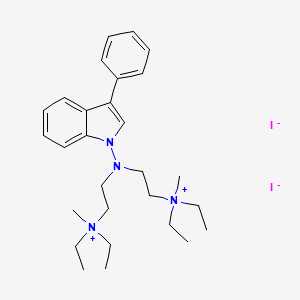
![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)




